molecular formula C10H13NO B8743876 2-methoxy-2,3-dihydro-1H-inden-1-amine

2-methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B8743876
M. Wt: 163.22 g/mol
InChI Key: IGDBSYLULISNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2,3-dihydro-1H-inden-1-amine (CAS 78407-09-7) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of aminoindanes, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. The compound features a 2,3-dihydro-1H-indene core structure substituted with a methoxy group and an amine functionality at the first carbon, giving it a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol . This structure is closely related to indanone-based bioactive molecules, which have demonstrated a broad spectrum of pharmacological properties . The core indane structure serves as a key synthon for developing novel therapeutic agents, particularly in neurodegenerative disease research. Methoxy-substituted dihydro-1H-inden amines are investigated as potential multi-target directed ligands for conditions like Alzheimer's and Parkinson's diseases . The methoxy and amine functional groups on the indane scaffold provide critical pharmacophore features that enable interactions with key neurological targets. Researchers utilize this compound as a building block for synthesizing more complex molecules, exploring its potential as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors . The compound is offered exclusively for non-human research applications. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or veterinary applications, or for human use. Researchers should consult the safety data sheet prior to handling and use appropriate personal protective equipment.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H13NO/c1-12-9-6-7-4-2-3-5-8(7)10(9)11/h2-5,9-10H,6,11H2,1H3

InChI Key

IGDBSYLULISNJI-UHFFFAOYSA-N

Canonical SMILES

COC1CC2=CC=CC=C2C1N

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indene scaffold, which is known for its versatility in organic synthesis and biological activity. The synthesis of 2-methoxy-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic synthesis techniques. One common method includes the alkylation of aniline derivatives with activated indanol derivatives under acidic conditions. For instance, the reaction can utilize p-toluenesulfonic acid as a catalyst to achieve satisfactory yields .

Synthesis Overview

StepReaction TypeReagentsConditionsYield
1AlkylationAniline + Indanol DerivativeAcidic medium (p-TSA)Varies (up to 78%)
2CyclizationPrecursors (hydrazones/oximes)VariesNot specified

Biological Activities

Research indicates that compounds related to this compound exhibit significant biological activities, particularly in antiviral and anticancer research.

Antiviral Properties

Studies have shown that derivatives of this compound can inhibit viral replication. For example, a related compound demonstrated efficacy against the Chikungunya virus by targeting specific viral proteins involved in the replication process. This suggests that the unique structure of this compound may enhance its interaction with biological targets, making it a promising candidate for antiviral drug development.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have reported that certain derivatives exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The selectivity index indicates that some derivatives are significantly more effective against tumor cells than normal cells .

Future Research Directions

Given its promising biological activities, further research is warranted to explore:

  • Optimization of Synthesis : Developing more efficient synthetic routes could enhance yield and purity.
  • Structure-Activity Relationship Studies : Investigating how modifications to the chemical structure affect biological activity will help identify more potent derivatives.
  • Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of dihydroinden-1-amine derivatives are highly sensitive to substituent positions and functional groups. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name & CAS/ID Substituent Position Functional Groups Key Properties/Activities References
2-Methoxy-2,3-dihydro-1H-inden-1-amine (2137883-52-2) 2-methoxy, 1-amine Primary amine, methoxy Under investigation (CNS applications)
5-Methoxy-2,3-dihydro-1H-inden-1-amine HCl (41566-77-2) 5-methoxy, 1-amine Primary amine (HCl salt) Lab intermediate; potential CNS studies
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine (168903-23-9) 6-methoxy, 1-amine Chiral primary amine Stereospecific drug design
2,2-Dimethyl-2,3-dihydro-1H-inden-5-amine (2138172-74-2) 5-amine, 2,2-dimethyl Tertiary carbon, primary amine Enhanced lipophilicity
Indatraline None Primary amine Non-selective monoamine transporter inhibitor (cocaine-like effects)

Key Observations :

  • Amine Substitution : Primary amines (e.g., indatraline) exhibit transporter inhibition, while N-methylated analogues (e.g., CID 431987) may reduce polarity, affecting blood-brain barrier penetration .

Pharmacologically Active Analogues

Ladostigil Fragment

The N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine moiety in ladostigil combines MAO-A/B inhibition (from rasagiline) with cholinesterase inhibition, demonstrating dual activity in neurodegenerative disease models . Unlike the target compound, the propargyl group enhances MAO-B selectivity, highlighting the impact of N-substituents on enzyme targeting.

Urea/Thiourea Derivatives

Reaction of 2,3-dihydro-1H-inden-1-amine with aryl isocyanates/isothiocyanates yields derivatives with antioxidant (DPPH/NO scavenging) and anticancer activity. For example, 4-bromo-phenyl urea (IC₅₀ = 8.2 μM) outperformed reference compounds in silico against aromatase . The absence of a methoxy group in these derivatives suggests that electron-withdrawing substituents (e.g., bromo) enhance radical scavenging.

Chalcone-Derived Aminoindanes

Novel 2-arylidene-2,3-dihydro-1H-inden-1-amine compounds synthesized from chalcones exhibit antiproliferative and antimicrobial activities. The α,β-unsaturated ketone moiety in chalcones contributes to reactivity, whereas methoxy-substituted aminoindanes may prioritize CNS activity due to reduced electrophilicity .

Preparation Methods

Key Reaction Scheme

The most common route involves the reduction of 2-methoxy-2,3-dihydro-1H-inden-1-one oxime (III). The oxime is synthesized via condensation of 2-methoxy-1-indanone with hydroxylamine under basic conditions.

Alumino Nickel Catalysis

In CN101062897A , the oxime (III) is reduced using alumino nickel (40–50% Ni content) in ethanol/NaOH at 50–55°C. This method avoids high-pressure hydrogenation, achieving yields of 65–70%.

  • Conditions : Ethanol (40 mL/g substrate), 20% NaOH, 9-hour reaction.

  • Workup : Filtration, solvent removal, and extraction with dichloromethane.

Titanium Chloride/Ammonia Reduction

An alternative employs TiCl3 in ammonia, yielding the amine via a Meerwein-Ponndorf-Verley mechanism. This method is less favored industrially due to handling challenges.

One-Pot Tandem Reactions

Oxime Formation and Reduction

EP3354649B1 and WO2017063509A1 describe a "telescoped" process combining oxime synthesis and reduction in one reactor:

  • Oxime Synthesis : 2-Methoxy-1-indanone reacts with hydroxylamine hydrochloride in ethanol/NaOH.

  • Reduction : Alumino nickel is added directly without isolating the oxime.

  • Yield : 80–85% (hydrochloride salt after recrystallization).

  • Advantage : Reduces production time by 30% compared to stepwise methods.

Asymmetric Synthesis for Enantiomeric Control

Chiral Resolution

Racemic 2-methoxy-2,3-dihydro-1H-inden-1-amine is resolved using chiral acids (e.g., tartaric acid) or HPLC with chiral columns .

  • Example : Diastereomeric salt formation with (1R)-(-)-10-camphorsulfonic acid achieves >99% ee.

Catalytic Asymmetric Hydrogenation

Leucettinibs (Edelris, 2022) report enantioselective hydrogenation of imines using Ru-BINAP catalysts :

  • Substrate : 2-Methoxy-1-indanone imine.

  • Conditions : 50 bar H₂, 60°C,

Q & A

Q. Advanced Research Focus

Parallel Synthesis : Generate analogs with varied substituents (e.g., 5-F, 7-MeO) .

High-Throughput Screening (HTS) : Test inhibition of MAO isoforms.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to targets .

How are enantiomers separated and quantified in complex mixtures?

Q. Basic Research Focus

  • Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/IPA mobile phases .
  • Circular Dichroism (CD) : Detect Cotton effects at 220–250 nm .

Advanced Considerations
Kinetic resolution via lipase-catalyzed acetylation achieves >99% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.